Cas no 59208-82-1 (3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy-)
3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy-
- D73509
- HS-8895
- A917859
- 6-Bromo-4-oxo-1,4-dihydro-3-cinnolinecarboxylic acid
- SCHEMBL11015155
- 6-Bromo-4-hydroxycinnoline-3-carboxylic acid
- DB-169495
- 6-bromo-4-oxo-1H-cinnoline-3-carboxylic acid
- 61588-11-2
- CS-0067741
- 6-Bromo-4-hydroxy-cinnoline-3-carboxylic acid
- 59208-82-1
- DTXSID40488161
- 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 6-Bromo-1,4-dihydro-4-oxo-3-cinnolinecarboxylic acid
-
- Inchi: 1S/C9H5BrN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15)
- InChI Key: OWMJPOIYLPPJGE-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C(C(=O)O)=NN2)=O
Computed Properties
- Exact Mass: 267.94835
- Monoisotopic Mass: 267.94835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 78.8Ų
Experimental Properties
- PSA: 83.31
3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM184357-1g |
6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
59208-82-1 | 95% | 1g |
$720 | 2021-06-17 | |
| Alichem | A449041566-1g |
6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
59208-82-1 | 95% | 1g |
$613.80 | 2023-09-01 | |
| Crysdot LLC | CD11098266-1g |
6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
59208-82-1 | 95+% | 1g |
$762 | 2024-07-18 | |
| Chemenu | CM184357-1g |
6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
59208-82-1 | 95% | 1g |
$*** | 2023-05-30 |
3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy-
6-Bromo-4-Hydroxy-3-Cinnolinecarboxylic Acid (CAS No. 59208-82-1): An Overview of Its Structure, Synthesis, and Biological Applications
6-Bromo-4-Hydroxy-3-cinnolinecarboxylic acid (CAS No. 59208-82-1) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The structure of 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid is composed of a cinnoline core with a bromine atom at the 6-position and a hydroxyl group at the 4-position. The carboxylic acid moiety at the 3-position adds to its chemical diversity and reactivity. The presence of these functional groups imparts specific properties to the molecule, making it an attractive candidate for further investigation in drug discovery.
Recent synthetic methods for the preparation of 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid have been extensively studied. One notable approach involves the condensation of an appropriate nitrile with a substituted benzaldehyde followed by cyclization and bromination steps. This multi-step process allows for the precise control over the placement of functional groups, ensuring high yields and purity of the final product. Another method involves the use of transition-metal-catalyzed reactions, which have shown improved efficiency and selectivity in synthesizing this compound.
In terms of biological activity, 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid has demonstrated significant potential as a lead compound in drug development. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for treating inflammatory diseases such as arthritis and other chronic conditions. Additionally, its ability to modulate specific signaling pathways has led to its exploration as a potential therapeutic agent for cancer and neurodegenerative disorders.
One of the key areas of research involving 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid is its role in inhibiting enzymes involved in disease progression. For instance, it has been found to inhibit certain kinases that are implicated in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other anticancer therapies. Furthermore, its antioxidant properties have been linked to its ability to scavenge free radicals, thereby protecting cells from oxidative stress-induced damage.
The pharmacokinetic properties of 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid have also been investigated to ensure its suitability for therapeutic use. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a drug candidate. Its stability under physiological conditions and low toxicity further support its potential for clinical applications.
In clinical trials, preliminary results have indicated that 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid is well-tolerated by patients with minimal side effects. These findings are encouraging and suggest that this compound could be developed into a safe and effective therapeutic agent. Ongoing research aims to optimize its formulation and delivery methods to enhance its bioavailability and therapeutic efficacy.
The future prospects for 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid are promising. As more studies are conducted to elucidate its mechanisms of action and potential therapeutic applications, it is likely that new avenues for drug development will emerge. The compound's unique structural features and biological activities make it a valuable asset in the quest for innovative treatments for various diseases.
In conclusion, 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid (CAS No. 59208-82-1) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its structural diversity, synthetic accessibility, biological activity, and favorable pharmacokinetic properties position it as a promising lead compound for further development into novel therapeutic agents. Continued research into this compound will undoubtedly contribute to the advancement of medical science and improve patient outcomes.
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